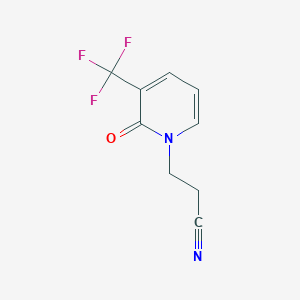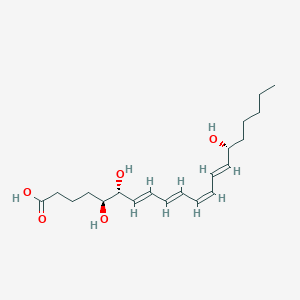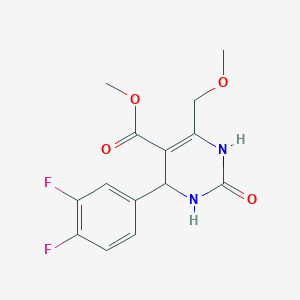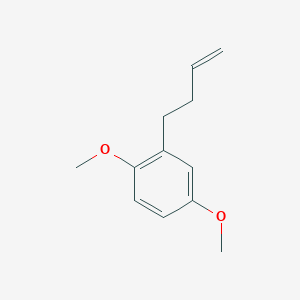
4-(2,5-二甲氧基苯基)-1-丁烯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,5-Dimethoxyphenyl)-1-butene is an organic compound that belongs to the class of phenylbutenes It features a phenyl ring substituted with two methoxy groups at the 2 and 5 positions, and a butene chain attached to the 4 position
科学研究应用
4-(2,5-Dimethoxyphenyl)-1-butene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Potential use in the development of new materials and chemical products.
作用机制
Target of Action
The primary targets of 4-(2,5-Dimethoxyphenyl)-1-butene are the 5-HT2A and 5-HT2C receptors . These receptors are part of the serotonin receptor family and play a crucial role in the regulation of mood, cognition, and perception.
Mode of Action
4-(2,5-Dimethoxyphenyl)-1-butene acts as a partial agonist at the 5-HT2A and 5-HT2C receptors The activation of these receptors leads to a series of intracellular events, including the enhancement of the phosphorylation of the cyclic adenosine monophosphate (cAMP)-response element binding protein (CREB) through mitogen-activated protein (MAP) kinase and calcium/calmodulin dependent kinase II (CaMKII) pathways .
Biochemical Pathways
Upon activation of the 5-HT2A and 5-HT2C receptors, 4-(2,5-Dimethoxyphenyl)-1-butene triggers a cascade of biochemical reactions. These include the upregulation of neuronal plasticity-associated genes such as Arc, Bdnf1, Cebpb, and Egr2 . These genes are implicated in the regulation of neuronal plasticity, which is crucial for learning and memory.
Pharmacokinetics
Similar compounds are known to be extensively metabolized in the liver, with various metabolites being produced via hydroxylation, o-demethylation, n-debenzylation, glucuronidation, sulfation, and acetylation . These metabolic processes can significantly impact the bioavailability of the compound.
Result of Action
The activation of the 5-HT2A and 5-HT2C receptors by 4-(2,5-Dimethoxyphenyl)-1-butene can lead to a variety of molecular and cellular effects. These include enhanced dendritic arborization and synaptogenesis, which are processes involved in the formation and strengthening of neural connections . This can potentially lead to changes in cognition and perception.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethoxyphenyl)-1-butene typically involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable butene precursor under specific conditions. One common method involves the use of a Wittig reaction, where 2,5-dimethoxybenzaldehyde is reacted with a phosphonium ylide to form the desired butene derivative. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
While specific industrial production methods for 4-(2,5-Dimethoxyphenyl)-1-butene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(2,5-Dimethoxyphenyl)-1-butene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the butene chain to a single bond, forming the corresponding alkane.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium methoxide (NaOCH3) or other strong nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2,5-dimethoxyphenyl)butan-2-one or 4-(2,5-dimethoxyphenyl)butanoic acid.
Reduction: Formation of 4-(2,5-dimethoxyphenyl)butane.
Substitution: Formation of various substituted phenylbutenes depending on the nucleophile used.
相似化合物的比较
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A potent hallucinogen with similar structural features.
4-Bromo-2,5-dimethoxyphenethylamine (2C-B): A synthetic psychedelic drug with a similar phenyl ring substitution pattern.
Uniqueness
4-(2,5-Dimethoxyphenyl)-1-butene is unique due to its specific butene chain, which differentiates it from other similar compounds. This structural variation can lead to different chemical reactivity and biological activity, making it a valuable compound for diverse research applications.
属性
IUPAC Name |
2-but-3-enyl-1,4-dimethoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-5-6-10-9-11(13-2)7-8-12(10)14-3/h4,7-9H,1,5-6H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBBWTSWHIBEQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609674 |
Source


|
| Record name | 2-(But-3-en-1-yl)-1,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182132-30-5 |
Source


|
| Record name | 2-(But-3-en-1-yl)-1,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
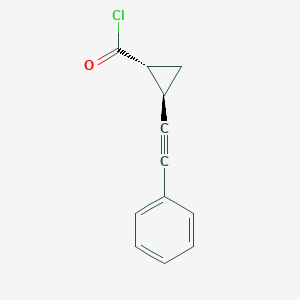
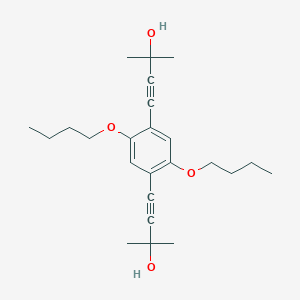
![2-[2-(Aminooxy)ethyl]pyridine](/img/structure/B60512.png)
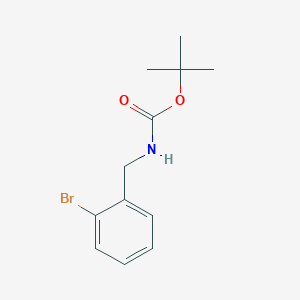
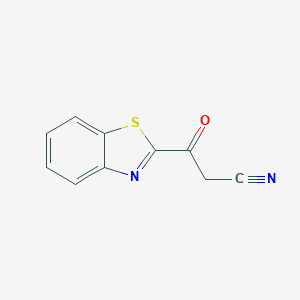
![2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid](/img/structure/B60524.png)
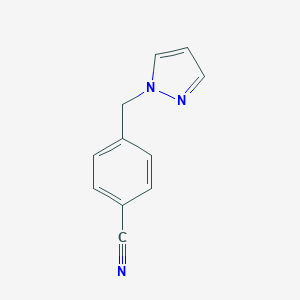
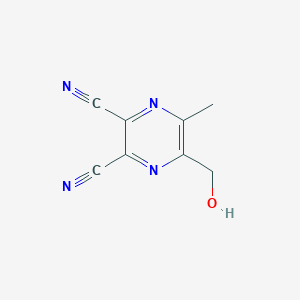
![[2-[[cyclohexyl(methyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid](/img/structure/B60529.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzonitrile](/img/structure/B60531.png)
